BTK Kinase Inhibition Potency: >55-Fold Improvement Conferred by 3-Chloro-4-Phenoxyphenyl Substituent vs. 4-Phenoxyphenyl Analog in US10662187 Series
Within the identical pyrazolo[4,3-c]pyridine scaffold series disclosed in US10662187, the compound incorporating the 3-chloro-4-phenoxyphenyl moiety (Compound 11) demonstrates an IC50 of <10 nM against Bruton's tyrosine kinase (BTK) as measured by homogenous time-resolved fluorescence (HTRF) assay [1]. In direct comparison, the analog bearing an unsubstituted 4-phenoxyphenyl group at the same position (Compound 15) exhibits an IC50 of 550 nM under identical assay conditions [2]. This represents a greater than 55-fold enhancement in target engagement potency attributable solely to the presence of the 3-chloro substituent ortho to the phenoxy group on the aryl ring installed via Suzuki-Miyaura coupling using the target boronic ester building block. Both measurements were performed in the same 384-well HTRF format with matching ATP and peptide substrate concentrations, ensuring comparability.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM (3-chloro-4-phenoxyphenyl-derived Compound 11, US10662187) |
| Comparator Or Baseline | IC50 = 550 nM (4-phenoxyphenyl-derived Compound 15, US10662187, no chloro substituent) |
| Quantified Difference | >55-fold improvement in potency |
| Conditions | HTRF kinase assay, 384-well format, 15 µL reaction volume, recombinant BTK enzyme, ATP and 1 µM peptide substrate; BindingDB entries for US10662187/US10793566 |
Why This Matters
For medicinal chemistry programs targeting BTK, procurement of the chloro-substituted building block directly enables synthesis of development candidates with sub-10 nM potency, whereas the dechlorinated analog yields only mid-nanomolar compounds—a critical decision point determined at the building block selection stage.
- [1] BindingDB Entry BDBM444641. (R)-1-(3-(3-(3-chloro-4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyrrolidin-1-yl)prop-2-en-1-one (US10662187, Compound 11). BTK IC50 < 10 nM, HTRF assay. View Source
- [2] BindingDB Entry BDBM444645. 1-(4-(3-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)piperidin-1-yl)prop-2-en-1-one (US10662187, Compound 15). BTK IC50 = 550 nM, HTRF assay. View Source
